CDK2/Cyclin A Inhibitory Activity of N-(4-Ethylphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine vs. Core Scaffold
The target compound demonstrates a binding affinity (Ki) of 326 nM against human recombinant CDK2/Cyclin A [1]. This represents a critical functionalization benchmark for the 3,5-diphenyl-2-methyl-7-amino core. While the unsubstituted 7-amine core (2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine) lacks comparable published potency data, the introduction of the N-(4-ethylphenyl) group is a key driver for achieving low-micromolar to nanomolar target engagement in this series [2].
| Evidence Dimension | CDK2/Cyclin A binding affinity |
|---|---|
| Target Compound Data | Ki = 326 nM |
| Comparator Or Baseline | 2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine (unsubstituted core): No CDK2 activity data available |
| Quantified Difference | N/A (baseline inactive or uncharacterized); target compound provides a defined 326 nM Ki for SAR anchoring |
| Conditions | Inhibition of human recombinant His6-tagged CDK2/Cyclin A expressed in Sf21 insect cells, scintillation counting analysis, 40 min incubation [1] |
Why This Matters
This data provides the quantitative potency benchmark necessary for chemical procurement and SAR studies, confirming that the N-(4-ethylphenyl) substituent yields a tractable CDK2 inhibitor suitable for further optimization.
- [1] BindingDB Entry for BDBM50431334 (CHEMBL2348848). Ki = 326 nM for CDK2/Cyclin A. View Source
- [2] Guzi, T., Paruch, K., Dwyer, M., Labroli, M., & Keertikar, K. (2006). Pyrazolopyrimidines as Cyclin Dependent Kinase Inhibitors. US Patent 7,205,308. View Source
